molecular formula C9H5ClN2OS B15165122 {[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile CAS No. 587868-19-7

{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile

Cat. No.: B15165122
CAS No.: 587868-19-7
M. Wt: 224.67 g/mol
InChI Key: XYFGSXQQIIZKBD-UHFFFAOYSA-N
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Description

{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

The synthesis of {[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile typically involves the condensation of 3-chlorothiophene-2-carbaldehyde with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of {[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile can be compared with other thiophene derivatives such as:

    2-[(3-chlorothiophen-2-yl)methylidene]propanedinitrile: Similar in structure but may have different reactivity and applications.

    Thiophene-2-carbaldehyde: A precursor in the synthesis of various thiophene derivatives.

    3-Chlorothiophene-2-carbaldehyde: Another related compound used in organic synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile, a compound with the molecular formula C₉H₅ClN₂OS, is known for its diverse biological activities. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Weight224.67 g/mol
CAS Number438548-11-9
StructureChemical Structure

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to this compound. For instance, it has been observed that compounds containing thiophene rings can induce apoptosis in cancer cells by activating specific signaling pathways. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. Enzyme inhibition studies have shown that this compound can effectively inhibit enzymes involved in the synthesis of nucleotides, which are essential for DNA replication and repair .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent .

Study 2: Anticancer Mechanism

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

Properties

CAS No.

587868-19-7

Molecular Formula

C9H5ClN2OS

Molecular Weight

224.67 g/mol

IUPAC Name

2-[(3-chlorothiophen-2-yl)methoxymethylidene]propanedinitrile

InChI

InChI=1S/C9H5ClN2OS/c10-8-1-2-14-9(8)6-13-5-7(3-11)4-12/h1-2,5H,6H2

InChI Key

XYFGSXQQIIZKBD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)COC=C(C#N)C#N

Origin of Product

United States

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